[2-bromo-6-(trifluoromethyl)phenyl]methanol

Catalog No.
S6517275
CAS No.
1214350-24-9
M.F
C8H6BrF3O
M. Wt
255
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-bromo-6-(trifluoromethyl)phenyl]methanol

CAS Number

1214350-24-9

Product Name

[2-bromo-6-(trifluoromethyl)phenyl]methanol

Molecular Formula

C8H6BrF3O

Molecular Weight

255

[2-Bromo-6-(trifluoromethyl)phenyl]methanol is an organic compound classified as an arylmethanol, characterized by a bromine atom, a trifluoromethyl group, and a hydroxymethyl group attached to a benzene ring. Its molecular formula is C8H6BrF3OC_{8}H_{6}BrF_{3}O and it has a molar mass of approximately 255.03 g/mol. The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its reactivity and stability due to the electronegative fluorine atoms. This compound is synthesized primarily in laboratory settings and is not found naturally.

  • They may be mildly irritating to the skin and eyes upon contact [].
  • Inhalation of dust or fumes may irritate the respiratory system [].
  • Depending on the specific structure, some arylmethanols may be flammable [].

  • Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
  • Reduction: The bromine atom can be reduced to yield phenylmethanol derivatives.
  • Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

The synthesis of [2-Bromo-6-(trifluoromethyl)phenyl]methanol typically involves the following methods:

  • Bromination of Trifluoromethoxy Phenol: This method involves brominating 2-(trifluoromethoxy)phenol to introduce the bromine atom into the aromatic ring.
  • Reduction Steps: Following bromination, reduction techniques are employed to convert the resulting bromo compound into [2-Bromo-6-(trifluoromethyl)phenyl]methanol. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Industrial synthesis may utilize continuous flow reactors and optimized reaction conditions to increase yield and purity.

The applications of [2-Bromo-6-(trifluoromethyl)phenyl]methanol span several fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Pharmaceutical Development: It is investigated for potential use in drug formulation due to its unique chemical properties.
  • Agrochemicals: The compound may be utilized in developing pesticides or herbicides due to its structural characteristics that affect biological systems.

Interaction studies have focused on how [2-Bromo-6-(trifluoromethyl)phenyl]methanol interacts with various biological targets. The trifluoromethyl group enhances binding affinity and selectivity towards enzymes or receptors, which could lead to significant pharmacological effects. Although specific interaction studies on this compound are scarce, similar compounds have demonstrated notable interactions with biomolecules.

Several compounds share structural similarities with [2-Bromo-6-(trifluoromethyl)phenyl]methanol. Here are some comparisons:

Compound NameStructureKey Differences
(4-Bromo-2-(trifluoromethyl)phenyl)methanolSimilar structure but different substitution patternBromine at position 4 instead of 2
(2-Bromo-5-(trifluoromethyl)phenyl)methanolIsomer with trifluoromethyl group in a different positionDifferent position of trifluoromethyl group
(4-Bromo-3-methoxybenzotrifluoride)Contains methoxy and trifluoride groupsDifferent functional groups affecting reactivity

Uniqueness

The uniqueness of [2-Bromo-6-(trifluoromethyl)phenyl]methanol lies in the specific arrangement of its bromine and trifluoromethyl groups, which influence its reactivity and potential biological activity compared to other similar compounds. This distinct positioning allows for unique interactions within

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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